molecular formula C14H21NO2 B13882213 [2-(3-Pyrrolidin-1-ylpropoxy)phenyl]methanol

[2-(3-Pyrrolidin-1-ylpropoxy)phenyl]methanol

Katalognummer: B13882213
Molekulargewicht: 235.32 g/mol
InChI-Schlüssel: CUDLUJMFHVAVQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-(3-Pyrrolidin-1-ylpropoxy)phenyl]methanol is an organic compound that features a phenyl ring substituted with a methanol group and a pyrrolidine ring connected via a propoxy linker

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-Pyrrolidin-1-ylpropoxy)phenyl]methanol typically involves the reaction of 2-hydroxybenzyl alcohol with 3-chloropropylpyrrolidine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the benzyl alcohol attacks the chloropropyl group, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

[2-(3-Pyrrolidin-1-ylpropoxy)phenyl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of [2-(3-Pyrrolidin-1-ylpropoxy)phenyl]aldehyde or [2-(3-Pyrrolidin-1-ylpropoxy)phenyl]carboxylic acid.

    Reduction: Formation of [2-(3-Pyrrolidin-1-ylpropoxy)phenyl]methane.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

[2-(3-Pyrrolidin-1-ylpropoxy)phenyl]methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of [2-(3-Pyrrolidin-1-ylpropoxy)phenyl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[2-(3-Pyrrolidin-1-ylpropoxy)phenyl]methanol is unique due to its combination of a phenyl ring, methanol group, and pyrrolidine ring. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds.

Eigenschaften

Molekularformel

C14H21NO2

Molekulargewicht

235.32 g/mol

IUPAC-Name

[2-(3-pyrrolidin-1-ylpropoxy)phenyl]methanol

InChI

InChI=1S/C14H21NO2/c16-12-13-6-1-2-7-14(13)17-11-5-10-15-8-3-4-9-15/h1-2,6-7,16H,3-5,8-12H2

InChI-Schlüssel

CUDLUJMFHVAVQH-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)CCCOC2=CC=CC=C2CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.